molecular formula C6H9BrClNS B1338796 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride CAS No. 86423-47-4

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride

Cat. No.: B1338796
CAS No.: 86423-47-4
M. Wt: 242.57 g/mol
InChI Key: UQZYURSUTNERFP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

2-(5-Bromothiophen-2-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

  • 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride
  • 2-(5-Fluorothiophen-2-yl)ethanamine hydrochloride
  • 2-(5-Iodothiophen-2-yl)ethanamine hydrochloride

Comparison: Compared to these similar compounds, 2-(5-Bromothiophen-2-yl)ethanamine hydrochloride is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets and its overall stability.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZYURSUTNERFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520859
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86423-47-4
Record name 2-(5-Bromothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86423-47-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 3.42 g. (0.01 mol) diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate in 50 ml. diisopropyl ether saturated with hydrogen chloride is stirred overnight at ambient temperature. The crystals formed are filtered off and washed with diisopropyl ether. After drying, there is obtained 1.45 g. (yield: 60%, referred to the phosphoramidate used) of the desired product in the form of silverygrey flakes; m.p. 220° C. (decomposition)
Name
diethyl N-[2-(5-bromothien-2-yl)-ethyl]-phosphoramidate
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

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